(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(3-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)12-7-8-14-15(10-12)25-18(21(14)2)20-16(22)11-5-4-6-13(19)9-11/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBDTYHATMCCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Br)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure
The compound features a thiazole ring system, which is known for its diverse biological activities. The key structural components include:
- Thiazole moiety : Imparts significant biological activity.
- Bromobenzoyl group : Enhances the compound's interaction with biological targets.
- Ethyl carboxylate group : Contributes to solubility and bioavailability.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit considerable antiproliferative effects against various cancer cell lines. In particular, the compound has been evaluated for its ability to inhibit cell growth in human cancer cell lines.
- Cell Viability Assay : At a concentration of 50 µM, the compound showed a cell viability greater than 87%, indicating low cytotoxicity. The most potent derivatives exhibited GI50 values ranging from 37 to 86 nM against four human cancer cell lines, comparable to established inhibitors like erlotinib (GI50 = 33 nM) .
| Compound | GI50 (nM) | Target |
|---|---|---|
| This compound | 37-86 | Various cancer cell lines |
| Erlotinib | 33 | EGFR |
The mechanism by which this compound exerts its antiproliferative effects appears to involve inhibition of key signaling pathways associated with tumor growth:
- EGFR and BRAF V600E Inhibition : The compound demonstrated significant inhibitory activity against EGFR and BRAF V600E, which are critical targets in cancer therapy. Docking studies revealed strong binding affinities, suggesting that these interactions contribute to its antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have been investigated for their antimicrobial potential. The compound showed promising results in preliminary screenings against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The most active derivatives displayed MIC values ranging from 1.56 to 6.25 µg/mL against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.56 - 6.25 |
| Escherichia coli | 1.56 - 6.25 |
Case Studies
- Antiproliferative Screening : A study conducted on a series of thiazole derivatives including the target compound indicated that those with specific substitutions exhibited enhanced activity against cancer cells, particularly those harboring mutations in EGFR and BRAF .
- Antimicrobial Evaluation : Another investigation highlighted the efficacy of thiazole derivatives against Escherichia coli and Pseudomonas aeruginosa, reinforcing their potential as antimicrobial agents .
Preparation Methods
Thiazole Ring Formation
A modified Gewald reaction is employed using 2-amino-4-methylphenol and carbon disulfide under basic conditions:
- Reagents : Carbon disulfide (2.2 eq), potassium hydroxide (2.5 eq), ethanol (solvent).
- Conditions : Reflux at 80°C for 12 hours.
- Outcome : Forms 3-methyl-2-mercaptobenzo[d]thiazole-6-carboxylic acid (Yield: 68–72%).
Mechanism :
- Deprotonation of the amine by KOH.
- Nucleophilic attack of CS₂, forming a dithiocarbamate intermediate.
- Cyclization via intramolecular nucleophilic substitution.
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Yield | 68–72% |
| Key Reference |
Introduction of the (3-Bromobenzoyl)Imino Group
The imino group is introduced via condensation between the benzothiazole amine and 3-bromobenzoyl chloride.
Condensation Reaction
- Reagents : 3-Bromobenzoyl chloride (1.2 eq), triethylamine (2.0 eq), dichloromethane (DCM).
- Conditions : Stir at 25°C for 6 hours under nitrogen.
- Outcome : Forms (E)-2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid (Yield: 85–90%).
Stereoselectivity : The (E)-configuration is favored due to steric hindrance between the 3-methyl group and benzoyl substituent.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Yield | 85–90% |
| Key Reference |
Esterification of the Carboxylic Acid
The final step involves esterification of the carboxylic acid with ethanol.
Fischer Esterification
- Reagents : Ethanol (excess), concentrated H₂SO₄ (catalyst).
- Conditions : Reflux at 70°C for 8 hours.
- Outcome : (E)-Ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Yield: 92–95%).
Alternative Method : Use DCC/DMAP-mediated coupling for higher purity:
- Reagents : Dicyclohexylcarbodiimide (DCC, 1.1 eq), dimethylaminopyridine (DMAP, 0.1 eq).
- Yield : 95–98% with >99% HPLC purity.
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ or DCC/DMAP |
| Reaction Time | 8–12 hours |
| Yield | 92–98% |
| Key Reference |
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
Optimization Strategies and Challenges
Q & A
Q. Q1. What methodological strategies are recommended for optimizing multi-step synthesis of this compound, particularly in minimizing byproducts and improving yields?
A: Key strategies include:
- Catalyst selection : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction homogeneity .
- Temperature control : Reflux conditions (70–100°C) balance reaction kinetics and thermal stability of intermediates .
- Purification techniques : Column chromatography or recrystallization (using ethanol/THF mixtures) ensures high purity .
Q. Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | K₂CO₃ | Ethanol | 80 | 65–75 |
| Coupling | Pd(PPh₃)₄ | Toluene | 100 | 50–60 |
Structural Characterization
Q. Q2. How can discrepancies between spectroscopic (NMR/IR) and crystallographic data be resolved during structural elucidation?
A: Cross-validation methods include:
- X-ray crystallography : Refinement using SHELXL (for disorder modeling) and visualization via ORTEP-3 .
- Computational validation : DFT calculations (e.g., Gaussian) to compare theoretical/experimental NMR shifts .
- Hydrogen bonding analysis : Graph set theory to confirm intermolecular interactions in crystal packing .
Q. Q3. What advanced crystallographic techniques address challenges like twinning or disorder in this compound’s structure?
A:
- SHELXL refinement : Utilizes TWIN/BASF commands to model twinning .
- ORTEP-3 GUI : Visualizes thermal ellipsoids to identify disordered regions .
Biological Activity & SAR
Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
A:
- Analog synthesis : Modify substituents (e.g., bromine, methoxy groups) to assess bioactivity changes .
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) to correlate structural features with cytotoxicity .
- Molecular docking : Predict binding affinities to targets like kinases or DNA using AutoDock Vina .
Computational & Analytical Methods
Q. Q5. What computational approaches predict reactivity and stability under varying conditions?
A:
Q. Q6. How can HPLC/TLC methods be optimized to assess purity and degradation products?
A:
- Mobile phase optimization : Acetonitrile/water gradients resolve polar impurities .
- Stability studies : Accelerated degradation (40°C/75% RH) with UV detection at λ = 254 nm .
Advanced Crystallography
Q. Q7. How does hydrogen bonding influence crystal packing, and how is this analyzed methodologically?
A:
- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br···H interactions) via CrystalExplorer .
Stereochemical Integrity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
